P-gp inhibitor 2

Description

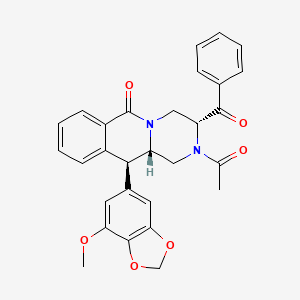

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H26N2O6 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

(3R,11S,11aS)-2-acetyl-3-benzoyl-11-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-6-one |

InChI |

InChI=1S/C29H26N2O6/c1-17(32)30-14-22-26(19-12-24(35-2)28-25(13-19)36-16-37-28)20-10-6-7-11-21(20)29(34)31(22)15-23(30)27(33)18-8-4-3-5-9-18/h3-13,22-23,26H,14-16H2,1-2H3/t22-,23-,26+/m1/s1 |

InChI Key |

IDANOMWCBLGPHR-PLXFJCCSSA-N |

Isomeric SMILES |

CC(=O)N1C[C@@H]2[C@H](C3=CC=CC=C3C(=O)N2C[C@@H]1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |

Canonical SMILES |

CC(=O)N1CC2C(C3=CC=CC=C3C(=O)N2CC1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Tariquidar: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and limits the penetration of various drugs into vital organs. Tariquidar, a potent and specific third-generation P-gp inhibitor, has been extensively studied for its ability to reverse P-gp-mediated drug resistance. This technical guide provides an in-depth analysis of the mechanism of action of Tariquidar, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse hydrophobic compounds out of cells. This transport process is a major mechanism of resistance to chemotherapy in cancer, as it reduces the intracellular concentration of cytotoxic drugs to sub-therapeutic levels. P-gp is also expressed in normal tissues such as the blood-brain barrier, the gastrointestinal tract, and the kidneys, where it plays a protective role by limiting the absorption and distribution of xenobiotics.

Tariquidar: A Potent P-gp Inhibitor

Tariquidar (XR9576) is a non-competitive inhibitor of P-gp that has demonstrated high affinity and specificity.[1][2] Unlike earlier generations of P-gp inhibitors, Tariquidar exhibits minimal intrinsic toxicity and fewer drug-drug interactions, making it a promising candidate for clinical applications.[3][4]

Mechanism of Action of Tariquidar

Tariquidar's primary mechanism of action involves direct interaction with P-gp, leading to the inhibition of its drug efflux function. A unique characteristic of Tariquidar is its ability to lock the transporter in a specific, "occluded" conformation.[5][6][7] This conformational lock prevents the release of the transported substrate to the extracellular space, effectively trapping it within the transporter or preventing its binding altogether.

Interestingly, while Tariquidar potently inhibits drug transport, it paradoxically stimulates the ATPase activity of P-gp.[5][6] This suggests that Tariquidar does not simply block the ATP binding or hydrolysis steps but rather uncouples ATP hydrolysis from the transport cycle. By binding to a high-affinity site within the transmembrane domains (TMDs) of P-gp, Tariquidar stabilizes a conformation that is still competent for ATP hydrolysis but incapable of productive drug efflux.[5][6][7]

Binding Site

Molecular modeling and mutagenesis studies have identified that Tariquidar binds within the central cavity of P-gp, at the interface of the two transmembrane domains.[5][6][8] This binding site overlaps with the drug-binding pocket, and interaction with key residues within the TMDs is crucial for its inhibitory activity. The binding of Tariquidar stabilizes the first transmembrane domain, a key feature of its high-efficiency inhibition.[6]

Signaling Pathway of P-gp Inhibition by Tariquidar

The following diagram illustrates the proposed mechanism of P-gp inhibition by Tariquidar.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the P-glycoprotein Binding Site of "P-gp inhibitor 2" and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

"P-gp inhibitor 2," a member of the neochrysosporazine class of marine-derived fungal natural products, has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the current knowledge regarding "this compound" and its interaction with P-gp. While the precise binding site of "this compound" on P-glycoprotein has not yet been elucidated in published literature, this document will detail its known inhibitory activities and place them in the broader context of P-gp structure and function. Furthermore, this guide will outline the general binding domains for P-gp inhibitors and the experimental and computational methodologies employed to characterize these interactions, providing a valuable resource for researchers in the field of MDR and drug development.

Introduction to P-glycoprotein and "this compound"

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[1] It plays a crucial role in protecting cells from a wide array of structurally diverse xenobiotics. However, its overexpression in cancer cells is a major mechanism of multidrug resistance, leading to the failure of chemotherapy.[2]

"this compound" is a potent, non-cytotoxic P-gp inhibitor identified from a class of marine-derived fungal natural products called neochrysosporazines.[3][4] Its primary reported activity is the reversal of doxorubicin resistance in P-gp overexpressing human colorectal carcinoma cells.[3]

Quantitative Data for "this compound" and Related Chrysosporazines

The inhibitory effects of "this compound" and its analogs have been quantified primarily through doxorubicin resistance reversal assays. The key parameter measured is the IC50 for this reversal, indicating the concentration of the inhibitor required to reduce the doxorubicin IC50 in resistant cells by 50%.

| Compound | Chemical Class | Cell Line | Activity Metric | Value | Reference |

| "this compound" | Neochrysosporazine | SW600 Ad300 | Doxorubicin Resistance Reversal IC50 | 0.22 µM | [3] |

| Chrysosporazine F | Chrysosporazine | SW620 Ad300 | Doxorubicin Gain in Sensitivity (GS) at 2.5 µM | 14-fold | [5] |

| Verapamil (Control) | Phenylalkylamine | SW620 Ad300 | Doxorubicin Gain in Sensitivity (GS) | 6.1-fold | [5] |

The Binding Site of P-gp Inhibitors: A General Overview

The precise binding site of "this compound" on P-glycoprotein has not been reported in the scientific literature to date. However, extensive research on other P-gp inhibitors has revealed several key binding regions within the P-gp structure. P-gp possesses a large and flexible drug-binding pocket located within its transmembrane domains (TMDs), capable of accommodating a wide variety of substrates and inhibitors.[6][7]

Key binding domains for P-gp inhibitors include:

-

Transmembrane Domains (TMDs): This is the primary binding region for most P-gp substrates and competitive inhibitors. The TMDs form a large, hydrophobic cavity with multiple overlapping binding sites.[6][7]

-

Nucleotide-Binding Domains (NBDs): Some inhibitors have been designed to target the NBDs, interfering with ATP binding or hydrolysis, which is essential for the transport cycle.[8][9] This can be a strategy to develop non-competitive inhibitors.

-

Allosteric Sites: Evidence suggests the existence of allosteric binding sites on P-gp, distinct from the primary drug-binding pocket and the NBDs.[10] Binding to these sites can modulate the function of P-gp without directly competing with substrates.

Experimental Protocols for Characterizing P-gp Inhibitors

The characterization of "this compound" and other related compounds typically involves a series of in vitro cellular and biochemical assays.

Doxorubicin Resistance Reversal Assay

This assay is a common method to screen for P-gp inhibitory activity in a cellular context.

Objective: To determine the ability of a compound to sensitize P-gp-overexpressing multidrug-resistant cancer cells to a chemotherapeutic agent (e.g., doxorubicin).

General Protocol:

-

Cell Culture: P-gp-overexpressing cells (e.g., SW600 Ad300, MES-SA/Dx-5) and their parental sensitive cell line are cultured under standard conditions.[5][11]

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the test inhibitor at a fixed, non-toxic concentration.[11]

-

Incubation: The cells are incubated for a period of 48-72 hours.[11]

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Data Analysis: The IC50 values (the concentration of doxorubicin that inhibits cell growth by 50%) are calculated for doxorubicin alone and in combination with the inhibitor. The fold-reversal or gain in sensitivity is then determined.

P-gp ATPase Activity Assay

This biochemical assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Objective: To determine if a compound stimulates or inhibits the ATPase activity of P-gp.

General Protocol:

-

Membrane Preparation: P-gp-containing membranes are prepared from P-gp-overexpressing cells or from recombinant expression systems.

-

Assay Reaction: The membrane preparation is incubated with the test compound at various concentrations in the presence of ATP.[1]

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., Malachite Green assay) or a luciferase-based ATP detection kit.[12]

-

Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine if the compound stimulates or inhibits P-gp's ATPase activity. Vanadate is often used as a specific inhibitor of P-gp ATPase activity to distinguish it from other ATPases.

Visualizations of Experimental Workflows and Logical Relationships

Doxorubicin Resistance Reversal Assay Workflow

Caption: Workflow for the Doxorubicin Resistance Reversal Assay.

P-gp ATPase Activity Assay Workflow

Caption: Workflow for the P-gp ATPase Activity Assay.

General Mechanisms of P-gp Inhibition

Caption: General mechanisms of P-glycoprotein inhibition.

Conclusion and Future Directions

"this compound" represents a promising scaffold for the development of agents to combat multidrug resistance in cancer. Its potent activity in reversing doxorubicin resistance highlights its potential therapeutic value. However, a critical gap in our understanding remains the precise binding site and mechanism of action of this compound on P-glycoprotein.

Future research should focus on elucidating the binding site of "this compound" and other neochrysosporazines. Methodologies such as computational docking studies using a high-resolution structure of human P-gp, followed by experimental validation through site-directed mutagenesis, photoaffinity labeling, or structural biology techniques like cryo-electron microscopy, would be invaluable. A detailed understanding of how these molecules interact with P-gp will be instrumental in the rational design of more potent and specific second-generation inhibitors, ultimately advancing the goal of overcoming multidrug resistance in clinical settings.

References

- 1. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysosporazines F-M: P-Glycoprotein Inhibitory Phenylpropanoid Piperazines from an Australian Marine Fish Derived Fungus, Chrysosporium sp. CMB-F294 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Computational Insights into Allosteric Conformational Modulation of P-Glycoprotein by Substrate and Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]

- 9. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neochrysosporazines: Precursor-Directed Biosynthesis Defines a Marine-Derived Fungal Natural Product P-Glycoprotein Inhibitory Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel P-glycoprotein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of various therapeutic agents.

This guide details the experimental protocols for key assays used to evaluate P-gp inhibition, presents quantitative data for a range of inhibitors, and visualizes the intricate signaling pathways and experimental workflows involved in this field of research.

Key Experimental Protocols for Evaluating P-gp Inhibition

Accurate and reproducible in vitro assays are fundamental to the discovery and characterization of novel P-gp inhibitors. This section provides detailed methodologies for three commonly employed assays: the Rhodamine 123 Efflux Assay, the Calcein-AM Uptake Assay, and the P-gp ATPase Activity Assay.

Rhodamine 123 Efflux Assay using Flow Cytometry

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cells (e.g., K562/A02, MCF7/ADR) and their parental sensitive cell line (e.g., K562, MCF7).

-

Rhodamine 123 (stock solution in DMSO).

-

Test compounds (dissolved in DMSO).

-

Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

-

Cell culture medium (e.g., RPMI-1640) with and without Fetal Bovine Serum (FBS).

-

Phosphate Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Culture P-gp-overexpressing and parental cells to 80-90% confluency.

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Rhodamine 123 Loading:

-

Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C in the dark to allow for dye accumulation.

-

-

Inhibitor Treatment and Efflux:

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed culture medium containing various concentrations of the test compound or positive control. A vehicle control (DMSO) should also be included.

-

Incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

-

-

Flow Cytometry Analysis:

-

After the efflux period, wash the cells once with ice-cold PBS.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.

-

Record the mean fluorescence intensity (MFI) for each sample.

-

-

Data Analysis:

-

Calculate the percentage of Rhodamine 123 accumulation for each concentration of the test compound relative to the control cells (parental cell line or P-gp-overexpressing cells treated with a potent inhibitor).

-

Plot the percentage of accumulation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calcein-AM Uptake Assay

This high-throughput assay measures the P-gp-mediated efflux of the non-fluorescent substrate Calcein-AM. Once inside the cell, Calcein-AM is hydrolyzed by intracellular esterases to the fluorescent molecule calcein, which is a substrate for P-gp. Inhibition of P-gp leads to the intracellular accumulation of calcein and an increase in fluorescence.

Materials:

-

P-gp-overexpressing cells (e.g., K562/MDR, MDCKII-MDR1).

-

Calcein-AM (stock solution in DMSO).

-

Test compounds (dissolved in DMSO).

-

Positive control inhibitor (e.g., Verapamil).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding:

-

Seed P-gp-overexpressing cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

Allow cells to attach and grow overnight at 37°C.

-

-

Inhibitor Pre-incubation:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add assay buffer containing various concentrations of the test compound or positive control to the wells. Include a vehicle control.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Calcein-AM Incubation:

-

Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein-AM.

-

Add fresh assay buffer to each well.

-

Measure the intracellular fluorescence of calcein using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the percentage of calcein accumulation relative to the positive control (maximal inhibition).

-

Determine the IC50 value by plotting the percentage of accumulation against the inhibitor concentration.

-

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

Materials:

-

Recombinant human P-gp membranes (commercially available).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2).

-

ATP.

-

Test compounds (dissolved in DMSO).

-

Positive controls (e.g., Verapamil for stimulation, sodium orthovanadate for inhibition).

-

Phosphate detection reagent (e.g., malachite green-based reagent).

-

96-well microplates.

-

Microplate reader (for absorbance measurement).

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the P-gp membranes (typically 5-10 µg of protein per well).

-

Add the test compound at various concentrations. Include controls: no compound (basal activity), a known stimulator (e.g., verapamil), and a known inhibitor (e.g., sodium orthovanadate).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding ATP to a final concentration of 3-5 mM.

-

Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination and Phosphate Detection:

-

Stop the reaction by adding the phosphate detection reagent.

-

Allow color to develop for 15-30 minutes at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green-based assays).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each well.

-

The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.

-

Plot the percentage of stimulation or inhibition of ATPase activity against the inhibitor concentration to determine the EC50 (for stimulators) or IC50 (for inhibitors).

-

Quantitative Data of P-gp Inhibitors

The inhibitory potency of P-gp inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of P-gp inhibitors from different generations and chemical classes. It is important to note that IC50 values can vary depending on the assay system, cell line, and specific experimental conditions used.[1]

Table 1: First-Generation P-gp Inhibitors

| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |

| Verapamil | Phenylalkylamine | 1.0 - 10 | Rhodamine 123 efflux, Calcein-AM | [2] |

| Cyclosporin A | Cyclic peptide | 0.5 - 5 | Rhodamine 123 efflux | [2] |

| Quinidine | Quinoline alkaloid | 1 - 15 | Digoxin transport | |

| Tamoxifen | SERM | 5 - 20 | Doxorubicin resistance |

Table 2: Second-Generation P-gp Inhibitors

| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |

| Valspodar (PSC 833) | Cyclosporin D analog | 0.1 - 1 | Rhodamine 123 efflux | |

| Biricodar (VX-710) | Propafenone analog | 0.2 - 2 | Paclitaxel resistance |

Table 3: Third-Generation P-gp Inhibitors

| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |

| Tariquidar (XR9576) | Anthranilamide derivative | 0.005 - 0.05 | [3H]azidopine labeling | [3] |

| Zosuquidar (LY335979) | Dibenzosuberane derivative | 0.01 - 0.1 | Rhodamine 123 efflux | [4] |

| Elacridar (GF120918) | Acridonecarboxamide | 0.01 - 0.1 | Paclitaxel transport | [5] |

| Laniquidar (R101933) | 0.02 - 0.2 | Doxorubicin resistance |

Table 4: Novel and Investigational P-gp Inhibitors

| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |

| WK-X-34 | Tetrahydroisoquinoline | ~0.1 | Doxorubicin resistance | |

| Quinoline derivatives | Quinoline | 0.1 - 5 | Calcein-AM, Doxorubicin resistance |

Synthesis of Novel P-gp Inhibitors

The development of novel P-gp inhibitors often involves the synthesis of derivatives of known scaffolds to improve potency, selectivity, and pharmacokinetic properties. This section provides an overview of the synthetic strategies for two important classes of P-gp inhibitors.

General Synthesis of Quinoline-Based P-gp Inhibitors

Quinoline is a privileged scaffold in medicinal chemistry, and many quinoline derivatives have been identified as potent P-gp inhibitors. The synthesis often involves classical methods for quinoline ring formation, such as the Combes, Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis.[6]

A general synthetic approach to novel quinoline-based P-gp inhibitors may involve the following steps:

-

Synthesis of the Quinoline Core: Construction of the quinoline ring system using one of the aforementioned named reactions from appropriate aniline and carbonyl precursors.

-

Functionalization of the Quinoline Scaffold: Introduction of various substituents at different positions of the quinoline ring to explore structure-activity relationships (SAR). This can be achieved through reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or functional group transformations.

-

Coupling to other Moieties: Linking the functionalized quinoline core to other chemical entities, such as pharmacophores known to interact with P-gp, to create hybrid molecules with enhanced inhibitory activity.

Synthesis of Tariquidar

Tariquidar is a potent third-generation P-gp inhibitor. Its synthesis is a multi-step process that has been described in the literature.[7] A general outline of a potential synthetic route is as follows:

-

Preparation of Key Intermediates: The synthesis starts from commercially available starting materials to prepare two key fragments: a substituted quinoline-3-carboxylic acid and a dimethoxy-dihydroisoquinoline derivative.

-

Amide Coupling: The quinoline-3-carboxylic acid fragment is coupled with an aniline derivative through an amide bond formation reaction.

-

Final Assembly: The resulting intermediate is then coupled with the dimethoxy-dihydroisoquinoline fragment to yield the final tariquidar molecule.

Note: The detailed, step-by-step synthetic procedures with specific reagents, reaction conditions, and purification methods are often proprietary or can be found in the supplementary information of scientific publications.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms that regulate P-gp expression and the workflows for identifying inhibitors is crucial for rational drug design. The following diagrams, generated using the DOT language, visualize these complex relationships.

Signaling Pathways Regulating P-gp Expression

The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways. Two of the most important pathways are the PI3K/Akt/mTOR and the NF-κB pathways.

Caption: Signaling pathways involved in the regulation of P-gp expression.

The PI3K/Akt/mTOR pathway, often activated by growth factors, can lead to increased expression of the MDR1 gene through the transcription factor HIF-1α.[8][9][10] Similarly, inflammatory signals and certain chemotherapeutic agents can activate the NF-κB pathway, leading to the translocation of NF-κB to the nucleus and subsequent upregulation of MDR1 gene expression.[6][11][12]

Experimental Workflow for P-gp Inhibitor Screening

The discovery of novel P-gp inhibitors typically follows a structured workflow, from initial screening to detailed characterization.

Caption: A typical workflow for the discovery and development of P-gp inhibitors.

The process begins with a high-throughput primary screen of a compound library. Hits from the primary screen are then subjected to more detailed secondary assays to confirm their activity and determine their potency (IC50). Structure-activity relationship (SAR) studies guide the chemical modification of promising hits in the lead optimization phase. Finally, optimized leads are evaluated in preclinical in vivo models for efficacy and safety.

Logical Relationship of P-gp Inhibition Mechanisms

P-gp inhibitors can act through several distinct mechanisms to block the efflux of substrate drugs.

Caption: The primary mechanisms by which small molecules inhibit P-gp function.

Inhibitors can act competitively by binding to the same site as P-gp substrates, non-competitively by binding to an allosteric site and inducing a conformational change that prevents substrate transport, or by directly inhibiting the ATPase activity of P-gp, thereby depriving the pump of the energy required for efflux.

This technical guide provides a foundational understanding of the key aspects of P-gp inhibitor discovery and synthesis. The provided protocols, data, and visualizations are intended to serve as a valuable resource for researchers dedicated to overcoming multidrug resistance and improving therapeutic outcomes.

References

- 1. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. iipseries.org [iipseries.org]

- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NF-kappaB transcription factor induces drug resistance through MDR1 expression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of P-glycoprotein Inhibitors Based on the Neochrysosporazine Pharmacophore

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the structure-activity relationship (SAR) of the neochrysosporazine class of P-glycoprotein (P-gp) inhibitors, including the potent "P-gp inhibitor 2," to inform future drug design and development.

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane efflux pump.[1] Its primary physiological role is to protect cells by expelling a wide range of xenobiotics and toxins.[2] However, in oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the cell before they can reach their intracellular targets.[1] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[3]

This guide focuses on a promising class of P-gp inhibitors derived from marine fungi: the phenylpropanoid piperazine chrysosporazines and their analogues, the neochrysosporazines.[1] These compounds, including the highly potent entity known as "this compound", provide a valuable pharmacophore for SAR studies aimed at designing the next generation of MDR reversal agents.

The Neochrysosporazine Pharmacophore

The neochrysosporazines are a class of natural products identified from marine-derived fungi.[1] A key example from this family, referred to commercially as This compound , is a potent modulator of P-gp activity. It has been shown to reverse Doxorubicin resistance in P-gp overexpressing human colorectal carcinoma cells (SW600 Ad300) with an IC50 value of 0.22 µM.[4] A comprehensive SAR study by Dewa et al. (2022) explored a series of these compounds, including newly discovered neochrysosporazines A-Q, alongside known chrysosporazines and semi-synthetic analogues, to define the essential structural features required for potent P-gp inhibition.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for a representative set of neochrysosporazine analogues. The activity is presented as the concentration required to reduce the IC50 of Doxorubicin by 50% in the resistant SW620 Ad300 cell line.

| Compound ID | Core Scaffold Modification | R1 Group | R2 Group | P-gp Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) |

| This compound | Chrysosporazine | -OCH3 | Phenyl | 0.22 | > 30 |

| Neochrysosporazine A | Chrysosporazine | -H | Phenyl | 1.5 | > 30 |

| Neochrysosporazine B | Chrysosporazine | -OH | Phenyl | 0.8 | > 30 |

| Neochrysosporazine C | Chrysosporazine | -OCH3 | Cyclohexyl | 5.2 | > 30 |

| Neochrysosporazine D | Azachrysosporazine | -OCH3 | Phenyl | 3.1 | > 30 |

| Verapamil (Control) | - | - | - | 2.5 | Not specified |

SAR Analysis Summary:

-

Aromaticity at R2: A phenyl group at the R2 position is critical for high potency, as replacing it with a cyclohexyl group (Neochrysosporazine C) leads to a significant decrease in activity.

-

Substitution at R1: A methoxy (-OCH3) group at the R1 position on the phenylpropanoid moiety, as seen in the highly active This compound , is preferred over a hydroxyl group (-OH) or no substitution (-H).

-

Core Scaffold: The chrysosporazine scaffold appears more favorable than the azachrysosporazine scaffold (compare This compound and Neochrysosporazine D), suggesting the nitrogen position within the core ring system is important for optimal interaction with P-gp.

-

Cytotoxicity: Importantly, the active compounds demonstrate low intrinsic cytotoxicity, which is a crucial characteristic for a successful MDR reversal agent intended for combination therapy.[4]

Experimental Protocols

The evaluation of the neochrysosporazine analogues relied on specific in vitro assays to determine their P-gp inhibitory activity and cytotoxicity.

This assay quantifies the ability of a compound to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.

-

Cell Lines:

-

SW620 Ad300: A human colon carcinoma cell line that overexpresses P-gp, making it resistant to drugs like Doxorubicin.

-

SW620 (Parental): The non-resistant parental cell line used as a control.

-

-

Protocol:

-

Cell Seeding: SW620 Ad300 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a positive control (e.g., Verapamil) for a defined period (typically 1-2 hours).

-

Chemotherapeutic Challenge: A serial dilution of Doxorubicin is added to the wells, and the plates are incubated for an extended period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

Data Analysis: The IC50 value of Doxorubicin (the concentration that inhibits cell growth by 50%) is calculated for each inhibitor concentration. The activity of the inhibitor is often reported as the concentration that restores 50% of the sensitivity to Doxorubicin or as a "Gain in Sensitivity" (GS) factor.

-

This assay is performed to ensure that the observed chemosensitization is due to P-gp inhibition and not the inhibitor's own toxicity.

-

Cell Line: SW620 (parental, non-resistant) cells are typically used.

-

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Incubation: Cells are treated with a range of concentrations of the test inhibitor alone (without Doxorubicin) for the same duration as the reversal assay.

-

Viability Measurement: Cell viability is assessed using the MTT assay or a similar method.

-

Data Analysis: The IC50 of the inhibitor itself is determined. A high IC50 value (>30 µM) indicates low cytotoxicity and is a desirable trait.[4]

-

Visualized Workflows and Relationships

The following diagrams illustrate the key processes involved in the SAR study of P-gp inhibitors.

Conclusion and Future Directions

The SAR studies on the neochrysosporazine class of molecules have successfully identified a potent P-gp inhibitory pharmacophore.[1] The high potency and low cytotoxicity of compounds like This compound make them excellent candidates for further preclinical development. Key structural features, such as the phenylpropanoid substituent and the integrity of the chrysosporazine core, are crucial for activity. This detailed understanding allows for the rational design of new analogues with improved potency and drug-like properties. Furthermore, the SAR data enables the design of chemical probes, which can be used to further investigate the binding interactions between this chemical class and the P-gp transporter, ultimately accelerating the development of clinically effective agents to combat multidrug resistance in cancer.

References

- 1. Neochrysosporazines: Precursor-Directed Biosynthesis Defines a Marine-Derived Fungal Natural Product P-Glycoprotein Inhibitory Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysosporazines Revisited: Regioisomeric Phenylpropanoid Piperazine P-Glycoprotein Inhibitors from Australian Marine Fish-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neochrysosporazines-precursor-directed-biosynthesis-defines-a-marine-derived-fungal-natural-product-p-glycoprotein-inhibitory-pharmacophore - Ask this paper | Bohrium [bohrium.com]

- 4. This compound | CAS#:2408406-89-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Effects of Tariquidar on P-glycoprotein Conformation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the effects of the third-generation P-glycoprotein (P-gp) inhibitor, Tariquidar (XR9576), on the conformation of P-gp. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2] Understanding how potent inhibitors like Tariquidar modulate its structure and function is critical for the development of effective strategies to overcome MDR and improve drug delivery.

Introduction to P-glycoprotein and Tariquidar

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells.[1] This transport process is powered by ATP hydrolysis and involves significant conformational changes in the protein, cycling between inward-facing and outward-facing states.[3][4]

Tariquidar is a potent, non-competitive inhibitor of P-gp.[1][5] It is known to be highly effective at inhibiting P-gp-mediated drug efflux at nanomolar concentrations.[2][6] Unlike some substrates that stimulate P-gp's ATPase activity, Tariquidar has a unique mechanism of action that involves locking the transporter in a specific conformation.[5][7]

Tariquidar's Impact on P-gp Conformation

Tariquidar's primary effect on P-gp conformation is to lock it in a closed or occluded state, which prevents the transition to the outward-facing conformation necessary for substrate efflux.[5][7] This inhibitory mechanism is distinct from competitive inhibitors that simply block the substrate-binding site.

Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of Tariquidar's inhibitory action. These studies have shown that Tariquidar can bind to multiple sites within P-gp's transmembrane domains (TMDs).[8] One key finding is that two Tariquidar molecules can bind simultaneously to P-gp, one in the central drug-binding pocket and another in an access tunnel that is thought to function as a regulatory site.[8] This dual binding is believed to be crucial for its potent inhibitory effect, effectively clamping the transporter in an inactive state.

Interestingly, while Tariquidar potently inhibits drug transport, it can activate P-gp's ATPase activity.[5][7] This suggests that the conformational state induced by Tariquidar still allows for ATP hydrolysis, but uncouples it from the transport cycle. The binding of Tariquidar appears to stabilize a conformation that is competent for ATP hydrolysis but unable to complete the full conformational cycle required for substrate translocation.[5][7]

The binding of Tariquidar is thought to occur at the interface between the two homologous halves of P-gp, within the transmembrane domains.[7] Molecular dynamics simulations have suggested that membrane lipids may play a role in pre-configuring Tariquidar into an active conformation for efficient binding.[8]

At lower concentrations, Tariquidar can act as a substrate and be transported by P-gp, while at higher, inhibitory concentrations, it locks the transporter.[8] This dual behavior highlights the complex interplay between inhibitor concentration and the resulting conformational state of P-gp.

Quantitative Data on Tariquidar-P-gp Interaction

The following tables summarize key quantitative data from various studies on the interaction between Tariquidar and P-gp.

Table 1: Tariquidar Inhibition and Binding Affinity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (P-gp Inhibition) | ~0.04 µM | In vitro transport assays | [6] |

| IC50 (ATPase Inhibition) | 10 - 30 nM | Purified P-gp | [9] |

| Rescue of P-gp processing mutants | ~100 nM | HEK 293 cells | [7] |

Table 2: Effects of Tariquidar on P-gp ATPase Activity

| Condition | Effect on ATPase Activity | Notes | Reference |

| Basal State | Inhibition | Potent inhibition of basal ATPase activity. | [9] |

| In the presence of substrates | Activation | Can activate ATPase activity while inhibiting transport. | [5][7] |

Key Experimental Protocols

Detailed methodologies for studying the effects of inhibitors on P-gp conformation are crucial for reproducible research. Below are outlines of key experimental protocols.

4.1 P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of test compounds.

-

Principle: P-gp utilizes ATP hydrolysis to power drug efflux. The liberated inorganic phosphate (Pi) can be quantified colorimetrically.[10] Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.[11]

-

Materials:

-

P-gp-rich membrane vesicles (from Sf9 or mammalian cells)

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaN3)

-

ATP solution

-

Test compound (Tariquidar)

-

Positive control (e.g., Verapamil)

-

Negative control (e.g., Sodium Orthovanadate, a P-gp inhibitor)

-

Reagents for Pi detection (e.g., Chifflet method reagents)[12]

-

-

Procedure:

-

Incubate P-gp membranes with the test compound or controls in the assay buffer at 37°C.

-

Initiate the reaction by adding MgATP.

-

Incubate for a defined period (e.g., 20-40 minutes) at 37°C.[13]

-

Stop the reaction and measure the amount of liberated Pi using a colorimetric method.[10]

-

Calculate the change in ATPase activity relative to the basal level.

-

4.2 Radioligand Binding Assay

This assay determines the affinity of a compound for P-gp by measuring its ability to displace a radiolabeled ligand.[14][15]

-

Principle: A radiolabeled P-gp substrate (e.g., [3H]-Verapamil) is incubated with P-gp-expressing membranes.[14] The ability of a test compound to displace the radioligand is measured, from which its binding affinity (Ki) can be determined.[15]

-

Materials:

-

P-gp-overexpressing cell membranes[14]

-

Radiolabeled ligand (e.g., [3H]-Verapamil)

-

Test compound (Tariquidar)

-

Assay buffer

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Incubate P-gp membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[16]

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.[16]

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 of the test compound and calculate the Ki value.[16]

-

4.3 Cysteine Cross-linking Assay

This assay can be used to probe the conformational state of P-gp in response to ligand binding.

-

Principle: Cysteine residues are introduced at specific locations in the P-gp structure.[5] The proximity of these residues in different conformational states can be assessed by their ability to form disulfide bonds upon oxidation. Inhibitors that alter the conformation of P-gp will affect the rate of cross-linking.

-

Materials:

-

Cells expressing cysteine-mutant P-gp

-

Membrane preparation buffer

-

Test compound (Tariquidar)

-

Oxidizing agent (e.g., copper phenanthroline)

-

SDS-PAGE and immunoblotting reagents

-

-

Procedure:

-

Prepare membranes from cells expressing the cysteine-mutant P-gp.

-

Incubate the membranes with or without the test compound.

-

Induce cross-linking by adding the oxidizing agent.

-

Quench the reaction and analyze the samples by non-reducing SDS-PAGE and immunoblotting for P-gp.

-

A change in the extent of cross-linking in the presence of the compound indicates a conformational change.

-

Visualizing P-gp Inhibition and Experimental Workflows

Diagram 1: P-gp Catalytic Cycle and Inhibition by Tariquidar

Caption: P-gp catalytic cycle and the inhibitory mechanism of Tariquidar.

Diagram 2: Experimental Workflow for P-gp ATPase Assay

Caption: Workflow for the P-gp ATPase activity assay.

Diagram 3: Workflow for Radioligand Binding Assay

Caption: Workflow for the radioligand binding assay.

References

- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Conformational changes of P-glycoprotein by nucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes of the nucleotide binding domains of P-glycoprotein induced by ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]

- 14. Radioligand-binding assay employing P-glycoprotein-overexpressing cells: testing drug affinities to the secretory intestinal multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

Identifying Novel P-glycoprotein Inhibitors from Natural Products: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in clinical oncology, largely mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp, encoded by the ABCB1 gene, functions as an ATP-dependent efflux pump, actively extruding a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The inhibition of P-gp is a promising strategy to circumvent MDR and resensitize cancer cells to conventional chemotherapy. Natural products, with their vast structural diversity and inherent biological activity, represent a rich reservoir for the discovery of novel, potent, and less toxic P-gp inhibitors. This technical guide provides an in-depth overview of the methodologies for identifying and characterizing P-gp inhibitors from natural sources, presents quantitative data on promising natural compounds, and illustrates the key experimental and biological pathways involved.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein is a 170 kDa transmembrane protein consisting of two homologous halves, each containing six transmembrane domains and a nucleotide-binding domain (NBD) that hydrolyzes ATP to power substrate efflux.[1] Its expression is not limited to cancer cells; it is also found in normal tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidneys, where it plays a protective role by limiting the absorption and distribution of xenobiotics.[1] However, its overexpression in tumor cells is a primary mechanism of acquired MDR. The search for P-gp inhibitors has evolved through several generations of synthetic compounds, many of which have failed in clinical trials due to toxicity or unfavorable pharmacokinetic interactions.[2] This has intensified the focus on natural products as a source for the next generation of P-gp modulators.[1]

Natural Product Classes as P-gp Inhibitors

A diverse range of natural compounds have demonstrated P-gp inhibitory activity. These are broadly categorized into several major classes, each with distinct structural features and mechanisms of action.

Flavonoids

Flavonoids are polyphenolic compounds widely distributed in fruits, vegetables, and medicinal plants. Many flavonoids have been shown to interact with P-gp, either by competitively inhibiting substrate binding, modulating its ATPase activity, or affecting its expression.[3]

Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class includes some of the most potent natural P-gp inhibitors, which can act through competitive inhibition or by altering the expression of the ABCB1 gene.

Terpenoids

Terpenoids are a large and diverse class of organic compounds produced by a variety of plants. Their P-gp inhibitory mechanisms can involve direct interaction with the transporter, leading to competitive or non-competitive inhibition.

Marine Natural Products

The marine environment is a unique source of structurally novel compounds with potent biological activities. Several marine-derived molecules have been identified as effective P-gp inhibitors, offering new chemical scaffolds for drug development.[2]

Data Presentation: Quantitative Analysis of Natural P-gp Inhibitors

The following tables summarize the in vitro P-gp inhibitory activity of selected natural products from various classes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Table 1: Flavonoids as P-gp Inhibitors

| Compound | Natural Source | Cell Line | Assay Type | IC50 (µM) |

| Quercetin | Ginkgo biloba | KB-V1 | P-gp ATPase | ~25 |

| Biochanin A | Cicer pinnatifidum | MCF-7/Adr | Doxorubicin Accumulation | - |

| Silymarin | Silybum marianum | MCF-7/ADR | Daunomycin Efflux | - |

| Myricetin | Fruits and vegetables | MCF-7/ADR | Rhodamine 123 Accumulation | - |

| Kaempferol | Vegetables and fruits | KB-V1 | Vinblastine Sensitivity | - |

Table 2: Alkaloids as P-gp Inhibitors

| Compound | Natural Source | Cell Line | Assay Type | IC50 (µM) |

| Berberine | Coptis chinensis | KB-C2 | Rhodamine 123 Accumulation | - |

| Tetrandrine | Stephania tetrandra | K562/ADR | Daunorubicin Accumulation | 3.1 |

| Glaucine | Corydalis yanhusuo | MCF-7/ADR | Doxorubicin Resistance Reversal | - |

| Pervilleine A | Erythroxylum pervillei | KB-VI | Vinblastine Sensitivity | 0.61 |

| Lobeline | Lobelia inflata | Caco-2 | Doxorubicin Accumulation | - |

Table 3: Terpenoids as P-gp Inhibitors

| Compound | Natural Source | Cell Line | Assay Type | IC50 (µM) |

| Parthenolide | Tanacetum parthenium | L1210/VCR | Daunorubicin Efflux | 10.9 |

| Ginsenoside Rh2 | Panax ginseng | MCF-7/ADR | Rhodamine 123 Accumulation | 27.8 |

| Oridonin | Rabdosia rubescens | K562/A02 | Doxorubicin Resistance Reversal | 1.8 |

| Emodin | Rheum palmatum | - | P-gp ATPase | 9.42[4] |

Table 4: Marine-Derived P-gp Inhibitors

| Compound | Natural Source | Cell Line | Assay Type | IC50 (µM) |

| Ageliferin | Sponge Agelas sp. | L1210/VCR | Daunorubicin Efflux | 0.9 |

| Hymenialdisine | Sponge Axinella verrucosa | L1210/VCR | Daunorubicin Efflux | 1.2 |

| Debromohymenialdisine | Sponge Stylotella aurantium | L1210/VCR | Daunorubicin Efflux | 1.5 |

| Sipholenol A | Sponge Siphonochalina siphonella | KB-C2 | Colchicine Resistance Reversal | 0.5 |

Experimental Protocols

The identification and characterization of P-gp inhibitors rely on a series of robust in vitro assays. The following are detailed protocols for the most commonly employed methods.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123 (Rho 123). Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

-

P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

-

Rhodamine 123 solution (5 µM)

-

Test compounds (natural product extracts or pure compounds)

-

Positive control inhibitor (e.g., Verapamil, 50 µM)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Pre-incubation: Remove the culture medium and wash the cells with PBS. Pre-incubate the cells with various concentrations of the test compound or positive control in serum-free medium for 1 hour at 37°C.

-

Substrate Addition: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for an additional 1-2 hours at 37°C.

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rho 123.

-

Cell Lysis: Lyse the cells with a lysis buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Calculate the percentage of Rho 123 accumulation relative to the control (untreated cells). Plot the accumulation against the concentration of the test compound to determine the IC50 value.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can either stimulate or inhibit the basal ATPase activity.

Materials:

-

P-gp membrane vesicles (commercially available)

-

Test compounds

-

Positive control (e.g., Verapamil, 200 µM)

-

Selective P-gp ATPase inhibitor (e.g., Sodium orthovanadate, 100 µM)

-

MgATP solution (5 mM)

-

Assay buffer

-

Phosphate detection reagent (e.g., Malachite green)

-

96-well plate

-

Plate reader (for absorbance measurement)

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the P-gp membrane vesicles.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubation: Incubate for 20-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the colorimetric reagent for inorganic phosphate (Pi) detection.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green assay).

-

Control Reactions: Run a parallel set of reactions containing sodium orthovanadate to determine the P-gp-specific ATPase activity by subtracting the vanadate-insensitive ATPase activity.

-

Data Analysis: Plot the P-gp-specific ATPase activity as a function of the test compound concentration to determine its stimulatory or inhibitory effect.

Caco-2 Permeability Assay (Bidirectional Transport)

This assay uses a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium and expresses P-gp. It is used to assess the ability of a compound to cross the intestinal barrier and to determine if it is a P-gp substrate.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well or 24-well)

-

Culture medium (e.g., DMEM with supplements)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound

-

P-gp inhibitor (e.g., Verapamil)

-

LC-MS/MS system for compound quantification

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study (Apical to Basolateral - A to B):

-

Add the test compound to the apical (A) chamber.

-

Add fresh transport buffer to the basolateral (B) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Transport Study (Basolateral to Apical - B to A):

-

Add the test compound to the basolateral (B) chamber.

-

Add fresh transport buffer to the apical (A) chamber.

-

Incubate and collect samples from the apical chamber as described above.

-

-

Inhibitor Co-incubation: Repeat the transport studies in the presence of a known P-gp inhibitor in both chambers to determine if the efflux is P-gp mediated.

-

Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

-

Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux. A reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Screening Natural Product Inhibitors

The following diagram illustrates a typical high-throughput screening cascade for the identification and characterization of novel P-gp inhibitors from natural product libraries.

Caption: High-throughput screening workflow for P-gp inhibitors.

Signaling Pathways Regulating P-gp Expression

The expression of the ABCB1 gene is regulated by a complex network of signaling pathways and transcription factors. Understanding these pathways can reveal novel targets for modulating P-gp expression.

5.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation has been linked to increased P-gp expression.[5]

Caption: PI3K/Akt/mTOR pathway in P-gp expression regulation.

5.2.2. NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its activation can lead to the upregulation of P-gp.[6]

Caption: NF-κB signaling pathway leading to P-gp expression.

5.2.3. Nuclear Receptor-Mediated Regulation

Nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) act as xenobiotic sensors that regulate the expression of drug-metabolizing enzymes and transporters, including P-gp.[7]

Caption: PXR and CAR mediated regulation of P-gp expression.

Conclusion and Future Directions

The identification of novel P-gp inhibitors from natural products holds immense promise for overcoming multidrug resistance in cancer therapy. The structural diversity and favorable safety profiles of many natural compounds make them ideal candidates for development as chemosensitizing agents. The methodologies outlined in this guide provide a robust framework for the systematic screening and characterization of these inhibitors. Future research should focus on the isolation and structure-activity relationship studies of lead compounds, as well as in vivo validation of their efficacy and safety. The integration of computational approaches, such as virtual screening and molecular docking, can further accelerate the discovery of potent and selective P-gp inhibitors from nature's pharmacopeia. The continued exploration of these natural resources, coupled with rigorous preclinical and clinical evaluation, will be crucial in translating these promising findings into effective therapeutic strategies for cancer patients.

References

- 1. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]

- 3. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Marine Natural Products with P-Glycoprotein Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Chemotherapy's Potential: A Technical Guide to "P-gp Inhibitor 2" as a Chemosensitizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of "P-gp inhibitor 2," a designation that appears to encompass at least two distinct small molecules with potent activity against P-glycoprotein (P-gp, MDR1, ABCB1), a key driver of multidrug resistance (MDR) in cancer. By inhibiting P-gp, these compounds act as chemosensitizers, restoring the efficacy of conventional chemotherapeutic agents that are otherwise expelled from cancer cells. This document collates available data, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this promising area of oncology.

Core Concepts: P-glycoprotein and Chemosensitization

P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer types. It recognizes a broad range of substrates, including numerous clinically important chemotherapy drugs like doxorubicin, paclitaxel, and vinca alkaloids. By actively transporting these drugs out of the cell, P-gp reduces their intracellular concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.

Chemosensitizers are compounds that can reverse this resistance. "this compound" represents a class of such molecules that directly interact with P-gp, blocking its function and thereby increasing the intracellular accumulation and cytotoxicity of co-administered anticancer drugs.

The "this compound" Molecules: Two Sides of the Same Coin

Publicly available data suggests that the designation "this compound" is used for at least two distinct chemical entities:

-

HY-N144114: A potent, non-cytotoxic P-gp inhibitor identified from the neochrysosporazine class of fungal natural products.

-

A Multi-Target PI3K/DNA-PK/P-gp Inhibitor: A synthetic molecule from a series of N-(5-(2-morpholino-4-oxo-3,4-dihydroquinazolin-8-yl)pyridin-2-yl)acylamides developed at Mendel University, designed to simultaneously inhibit key cancer survival pathways and P-gp.

This guide will address both, as they represent two important strategies in the development of chemosensitizers: potent and specific P-gp inhibition, and multi-targeted approaches that address resistance through complementary mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data for both "this compound" variants, facilitating a comparative analysis of their efficacy.

Table 1: In Vitro Efficacy of "this compound" (HY-N144114)

| Parameter | Cell Line | Chemotherapeutic Agent | Value | Reference |

| IC50 (Doxorubicin Reversal) | SW600 Ad300 | Doxorubicin | 0.22 µM | [1] |

| Cytotoxicity (IC50) | SW600 | - | >30 µM | [1] |

Table 2: Preclinical Data for Multi-Target PI3K/DNA-PK/P-gp Inhibitor 2

| Parameter | Cell Line(s) | Effect | Reference |

| Baseline Cytotoxicity | MC38, B16F10, 4T1, CT26, HEK-239 | Markedly lower than AZD7648 | [2] |

| Chemosensitization | P-gp overexpressing CT26 | Potentiation of doxorubicin-induced DNA double-strand breaks | [2] |

| MDR Inhibition | P-gp overexpressing CT26 | Down-regulation of ABCB1A, ABCB1B, and ABCC1 mRNA | [2] |

Signaling Pathways and Mechanisms of Action

The chemosensitizing effects of these inhibitors are rooted in their distinct mechanisms of action.

"this compound" (HY-N144114): Direct P-gp Inhibition

This molecule is believed to directly bind to P-glycoprotein, likely in the transmembrane domain or at an allosteric site, thereby inhibiting its conformational changes required for ATP hydrolysis and substrate efflux.

Caption: Direct inhibition of P-gp by HY-N144114, leading to increased intracellular chemotherapy concentration and apoptosis.

Multi-Target PI3K/DNA-PK/P-gp Inhibitor 2: A Three-Pronged Attack

This inhibitor has a more complex mechanism, targeting not only P-gp but also two critical cell survival and DNA repair pathways:

-

PI3K/Akt Pathway Inhibition: This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Inhibition of PI3K leads to decreased Akt phosphorylation, which can reduce the expression of P-gp and sensitize cells to apoptosis.

-

DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by chemotherapeutic agents like doxorubicin. Inhibiting DNA-PK prevents the repair of this damage, enhancing the cytotoxic effect of the chemotherapy.

-

P-gp Inhibition: Direct inhibition of P-gp-mediated drug efflux.

Caption: The multi-pronged mechanism of the PI3K/DNA-PK/P-gp inhibitor, enhancing chemosensitivity through three distinct pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of "this compound" as a chemosensitizer. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the inhibitor and/or chemotherapeutic agent that reduces cell viability by 50% (IC50).

-

Cell Lines: SW620 (P-gp negative parental) and SW620 Ad300 (doxorubicin-resistant, P-gp overexpressing) human colorectal adenocarcinoma cells.

-

Reagents:

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.

-

Doxorubicin hydrochloride.

-

"this compound".

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of doxorubicin, "this compound," and a combination of both in culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The reversal fold is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of the inhibitor.

-

5.2. P-gp ATPase Activity Assay (Luminescence-Based)

This assay measures the effect of the inhibitor on the ATP hydrolysis activity of P-gp.

-

Reagents:

-

Recombinant human P-gp membranes.

-

Pgp-Glo™ Assay System (Promega) or equivalent.

-

"this compound".

-

Verapamil (positive control).

-

Sodium orthovanadate (Na3VO4, P-gp inhibitor control).

-

-

Procedure:

-

In a 96-well white plate, incubate 25 µg of P-gp membranes with Pgp-Glo™ Assay Buffer, verapamil, Na3VO4, or serial dilutions of "this compound".

-

Initiate the reaction by adding 5 mM MgATP and incubate for 40 minutes at 37°C.

-

Stop the reaction by adding 50 µL of ATPase Detection Reagent and incubate for 20 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the change in luminescence (ΔRLU) relative to the Na3VO4-treated control to determine the effect of the inhibitor on P-gp ATPase activity.

-

5.3. In Vivo Chemosensitization Study (Xenograft Model)

This study evaluates the ability of the inhibitor to enhance the antitumor efficacy of a chemotherapeutic agent in a living animal model.

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Cell Line: SW620 Ad300.

-

Treatment Groups:

-

Vehicle control (e.g., saline).

-

Doxorubicin alone.

-

"this compound" alone.

-

Doxorubicin + "this compound".

-

-

Procedure:

-

Subcutaneously inject 5 x 10⁶ SW620 Ad300 cells into the flank of each mouse.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into the treatment groups.

-

Administer the treatments according to a predetermined schedule (e.g., doxorubicin intravenously once a week, inhibitor orally daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare tumor growth inhibition across the different treatment groups.

-

Experimental and Logical Workflows

Visualizing the workflow for identifying and characterizing a P-gp inhibitor chemosensitizer can aid in experimental design.

Caption: A generalized workflow for the discovery and preclinical evaluation of P-gp inhibitor chemosensitizers.

Conclusion and Future Directions

The "this compound" compounds represent promising avenues for overcoming multidrug resistance in cancer. The natural product-derived HY-N144114 demonstrates potent and specific P-gp inhibition with low cytotoxicity, while the multi-target inhibitor from Mendel University offers a rational design approach to simultaneously tackle multiple resistance mechanisms.

Future research should focus on:

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear relationship between dose, exposure, and efficacy.

-

Toxicology and Safety Pharmacology: To ensure a therapeutic window where chemosensitization is achieved without significant toxicity.

-

Combination with a Broader Range of Chemotherapeutics: To determine the full spectrum of anticancer drugs whose efficacy can be restored.

-

Investigation in Additional MDR Models: To confirm efficacy against other P-gp substrates and in different cancer types.

-

Development of Predictive Biomarkers: To identify patient populations most likely to benefit from this therapeutic strategy.

By addressing these key areas, the full potential of "this compound" and similar chemosensitizers can be realized, ultimately leading to more effective and durable cancer treatments.

References

Methodological & Application

Application Notes: In Vitro P-glycoprotein (P-gp) Inhibitor Assay Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux transporter.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, kidney, and liver, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[3][4] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[4][5][6] Therefore, it is essential to evaluate the potential of new chemical entities to inhibit P-gp early in the drug discovery and development process.[5][7][8]

This document provides detailed protocols for three common in vitro assays used to identify and characterize P-gp inhibitors: the Calcein-AM Efflux Assay, the Rhodamine 123 Accumulation Assay, and the P-gp ATPase Activity Assay.

Calcein-AM Efflux Assay

The Calcein-AM assay is a high-throughput, fluorescence-based method to assess P-gp activity.[9][10] The non-fluorescent and cell-permeant Calcein-AM is a substrate of P-gp.[11] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant calcein.[9][11] In cells overexpressing P-gp, Calcein-AM is actively effluxed, resulting in low intracellular fluorescence.[11] P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.[9][12]

Experimental Protocol

Materials:

-

P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and parental cell line.[9][10]

-

Calcein-AM (acetoxymethyl ester of calcein).[9]

-

Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control.[13][14]

-

Test compounds.

-

Cell culture medium, PBS, and trypsin.

-

96-well black, clear-bottom microplates.[9]

-

Fluorescence microplate reader.[14]

Procedure:

-

Cell Seeding: Seed P-gp overexpressing cells and the parental cell line into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well and culture overnight.[9]

-

Compound Treatment: Remove the culture medium and wash the cells with warm PBS. Add the test compounds and controls (positive inhibitor, vehicle control) at various concentrations to the wells.

-

Calcein-AM Incubation: Add Calcein-AM to each well at a final concentration of 0.25-0.5 µM and incubate for 30-45 minutes at 37°C in the dark.[9][13]

-

Fluorescence Measurement: After incubation, wash the cells three times with cold PBS.[9] Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9][14]

Data Presentation

The inhibitory effect is typically quantified as the half-maximal inhibitory concentration (IC50).

| Compound | IC50 (µM) |

| Test Cmpd A | 5.2 |